Ethynamine, N,N-diethyl-2-(trimethylsilyl)-

Description

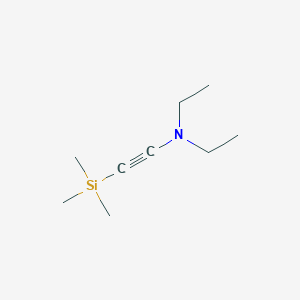

Ethynamine, N,N-diethyl-2-(trimethylsilyl)- (CAS No. 33567-68-9) is a silicon-containing organic compound with the molecular formula C₉H₁₉NSi and a molecular weight of 169.339 g/mol. Its structure features a terminal ethynyl group (-C≡C-) substituted with a trimethylsilyl (-Si(CH₃)₃) moiety at the second carbon, while the nitrogen atom is bonded to two ethyl groups (-N(C₂H₅)₂). This configuration imparts unique reactivity, particularly in cross-coupling reactions and as a precursor in organosilicon chemistry. The compound exists as a single isomer in solution, as confirmed by ^1H-NMR spectroscopy .

Properties

IUPAC Name |

N,N-diethyl-2-trimethylsilylethynamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NSi/c1-6-10(7-2)8-9-11(3,4)5/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTCNMGPGWISPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465711 | |

| Record name | Ethynamine, N,N-diethyl-2-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33567-68-9 | |

| Record name | Ethynamine, N,N-diethyl-2-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethynamine, N,N-diethyl-2-(trimethylsilyl)- can be achieved through several synthetic routes. One common method involves the reaction of triethyl orthoformate with amines in a one-pot synthesis . This method offers advantages such as easy automation, higher product yields, minimal waste generation, and operational simplicity . Another approach involves the reduction of nitriles or amides and nitro compounds, as well as reactions involving alkyl groups such as S_N2 reactions of alkyl halides with ammonia or other amines .

Chemical Reactions Analysis

Ethynamine, N,N-diethyl-2-(trimethylsilyl)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.

Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Organic Chemistry

Ethynamine serves as a crucial reagent in organic synthesis. It is particularly useful in the preparation of α-hydroxyacyl-AMS macrocycles, which are known inhibitors of amino acid adenylation enzymes. This application highlights its role in developing compounds that can regulate metabolic pathways in biological systems.

Table 1: Chemical Reactions Involving Ethynamine

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Forms corresponding oxides | Oxidized derivatives |

| Reduction | Converts to simpler amines | Secondary and tertiary amines |

| Substitution | Functional group replacement | Silyl-protected amines |

Biological Studies

In biological research, Ethynamine's properties allow it to be utilized in various experimental setups. Its ability to form stable complexes with biomolecules makes it valuable for studying enzyme mechanisms and interactions within metabolic pathways. For instance, it has been employed in studies examining enzyme inhibition and substrate binding dynamics.

Industrial Applications

The compound finds applications in the synthesis of industrial chemicals and materials. Its reactivity allows for the modification of polymers and other materials, enhancing their properties for specific applications. For example, it can be used to create silyl-protected intermediates that are essential in the manufacturing of specialty chemicals .

Case Study 1: Inhibition of Amino Acid Adenylation Enzymes

A study demonstrated that Ethynamine derivatives could inhibit amino acid adenylation enzymes effectively. The mechanism involves binding to the active site of the enzyme, preventing substrate access and thus inhibiting enzymatic activity. This finding has implications for drug design targeting metabolic disorders.

Case Study 2: Polymer Modification

In another application, researchers modified a styrene-butadiene copolymer using Ethynamine as an end-modifying agent. The resultant polymer exhibited enhanced thermal stability and mechanical properties, making it suitable for high-performance applications such as tire manufacturing .

Mechanism of Action

The mechanism by which Ethynamine, N,N-diethyl-2-(trimethylsilyl)- exerts its effects involves its interaction with specific molecular targets and pathways. For example, it acts as a reagent in the preparation of α-hydroxyacyl-AMS macrocycles, which inhibit amino acid adenylation enzymes. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity.

Comparison with Similar Compounds

(1) Silicon Substituent Effects

- Trimethylsilyl (TMS) vs. Triphenylsilyl (TPS): The TMS group in Ethynamine, N,N-diethyl-2-(trimethylsilyl)- enhances solubility in nonpolar solvents and facilitates ipso-borodesilylation reactions . In contrast, the bulkier TPS group in Ethynamine, N,N-diethyl-2-(triphenylsilyl)- increases steric hindrance, reducing reactivity but improving thermal stability . Example: TMS derivatives are preferred in Suzuki-Miyaura cross-coupling due to faster desilylation kinetics, whereas TPS derivatives are used in high-temperature industrial processes .

(2) Backbone Functional Groups

- Ethynamine vs. Acetamide/Propanamide: The ethynyl group in Ethynamine, N,N-diethyl-2-(trimethylsilyl)- enables alkyne-specific reactions (e.g., click chemistry), while acetamide derivatives like N,N-Diethyl-2-(4-methylphenyl)acetamide exhibit bioactivity as insect repellents .

(3) Physicochemical Properties

Biological Activity

Ethynamine, N,N-diethyl-2-(trimethylsilyl)- is a compound that has garnered attention in various fields of scientific research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in biological studies, and relevant case studies.

Ethynamine, N,N-diethyl-2-(trimethylsilyl)- is characterized by the presence of a trimethylsilyl group, which enhances its reactivity compared to other amines. This compound acts as a reagent in the synthesis of biologically active molecules, particularly in the preparation of α-hydroxyacyl-AMS macrocycles. These macrocycles have been shown to inhibit amino acid adenylation enzymes by binding to their active sites, thereby preventing substrate interaction and inhibiting enzyme activity.

Biological Activity Overview

The biological activity of Ethynamine, N,N-diethyl-2-(trimethylsilyl)- can be summarized as follows:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents.

- Antiviral Potential : Preliminary studies suggest that derivatives of similar compounds may exhibit antiviral properties, although specific data on Ethynamine itself is limited.

- Cytotoxicity : Assessments of related compounds indicate varying degrees of cytotoxic effects on mammalian cells, which may inform studies on Ethynamine's safety profile .

Case Studies and Research Findings

- Enzyme Inhibition Studies :

-

Synthesis and Biological Evaluation :

- Research involving the synthesis of α-hydroxyacyl-AMS macrocycles revealed that these compounds could significantly inhibit amino acid adenylation enzymes. The mechanism involved covalent bonding at the enzyme's active site, leading to a decrease in enzymatic activity.

-

Comparative Analysis with Similar Compounds :

- Comparative studies with other amines like N,N-dimethylethanamine and N-ethylethanamine indicate that the trimethylsilyl group in Ethynamine contributes to its unique reactivity and potential biological activities. For instance, while other amines exhibited distinct inhibitory profiles, Ethynamine's unique structure may allow for selective interactions with specific biological targets .

Data Summary

The following table summarizes key findings related to the biological activity and characteristics of Ethynamine, N,N-diethyl-2-(trimethylsilyl)- and its analogs:

| Compound Name | Mechanism of Action | IC50 (µM) | EC50 (µM) | Notes |

|---|---|---|---|---|

| Ethynamine, N,N-diethyl-2-(TMS) | Enzyme inhibition | TBD | TBD | Potential antiviral activity |

| GRL0617 (analog) | Inhibits SARS-CoV PLpro | 0.6 | 14.5 | Effective against viral replication |

| Other Analog Compounds | Various enzyme inhibition | Varies | Varies | Comparative analysis ongoing |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for introducing the trimethylsilyl group into N,N-diethyl-2-substituted ethanamine derivatives?

- Methodological Answer : The trimethylsilyl (TMS) group can be introduced via silylation reactions using hexamethyldisilazane (HMDS) under solvent-free conditions, which minimizes side reactions and improves yield . For example, HMDS reacts with carboxylic acids to form TMS carboxylates, a strategy adaptable to ethanamine derivatives by targeting hydroxyl or amine intermediates. Ensure inert atmospheres (e.g., nitrogen) and anhydrous conditions to prevent hydrolysis of the TMS group.

Q. How can researchers characterize the electronic effects of the TMS group in N,N-diethyl-2-(trimethylsilyl)ethanamine?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to observe deshielding effects on adjacent protons and carbons caused by the electron-donating TMS group. Computational methods (e.g., DFT calculations) can quantify hyperconjugative interactions between the TMS group and the ethanamine backbone, predicting regioselectivity in subsequent reactions .

Q. What analytical techniques are critical for purity assessment of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS) are essential for detecting impurities. Cross-validate with elemental analysis and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., Si-CH₃ stretches at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the TMS group influence the reactivity of N,N-diethyl-2-(trimethylsilyl)ethanamine in ipso-borodesilylation reactions?

- Methodological Answer : The TMS group acts as a directing and leaving group in ipso-borodesilylation. For example, in iodination or bromination, the TMS moiety stabilizes transition states via hyperconjugation, facilitating electrophilic substitution at the silicon-bound carbon. Optimize reaction conditions (e.g., BCl₃ as a Lewis acid catalyst in dichloromethane at −78°C) to achieve >90% yield .

Q. What strategies resolve contradictions in observed reaction yields when varying substituents on the ethanamine backbone?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies or isotopic labeling (e.g., deuterium at reactive sites) to identify rate-determining steps. For example, conflicting yields in nitro-substituted analogs may arise from competing N-dealkylation versus silyl-group retention; use time-resolved spectroscopy (UV-Vis or in-situ IR) to monitor intermediates .

Q. How can computational modeling predict the bioactivity of structural analogs of this compound?

- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP, polar surface area, and frontier molecular orbital energies. For instance, analogs with 4-methoxybenzyl substituents (as in metodesnitazene) show enhanced binding to benzimidazole targets; validate predictions with in vitro assays (e.g., radioligand displacement) .

Notes for Experimental Design

- Contradiction Management : When reproducibility issues arise (e.g., variable yields in silylation), conduct control experiments to exclude moisture or oxygen interference. Use Karl Fischer titration to verify solvent dryness .

- Advanced Characterization : For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) or dynamic NMR to resolve conformational exchange processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.